molecular formula C26H19Cl3N2O4S B15045113 5-chloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

5-chloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B15045113
M. Wt: 561.9 g/mol
InChI Key: AYXMPKWOTBCWKD-UHFFFAOYSA-N
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Description

5-CHLORO-N-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound known for its significant biological and chemical properties. This compound is part of the salicylanilide family, which is known for its diverse applications in medicinal chemistry, particularly as antifungal and antibacterial agents .

Preparation Methods

The synthesis of 5-CHLORO-N-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves multiple steps. One common method includes the iodination of salicylic acid, followed by the reaction with aminoether to form salicylic acid chloride in situ using phosphorus trichloride (PCl3). This method yields a high overall efficiency . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield through careful control of reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-CHLORO-N-[3-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes and disruption of cellular processes. It targets enzymes involved in cell wall synthesis and protein function, leading to the death of bacterial and fungal cells. The exact molecular pathways can vary depending on the organism and specific conditions .

Comparison with Similar Compounds

Similar compounds include other salicylanilides such as rafoxanide and closantel. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. For example, rafoxanide is known for its use as an anthelmintic, while closantel is used primarily as an antiparasitic agent .

Properties

Molecular Formula

C26H19Cl3N2O4S

Molecular Weight

561.9 g/mol

IUPAC Name

5-chloro-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C26H19Cl3N2O4S/c1-16-2-10-21(11-3-16)36(33,34)31-24-12-6-18(28)14-22(24)26(32)30-19-7-13-25(23(29)15-19)35-20-8-4-17(27)5-9-20/h2-15,31H,1H3,(H,30,32)

InChI Key

AYXMPKWOTBCWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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